1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide
Description
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide features a complex heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazole core, a 3-methoxyphenyl substituent, and a piperidine-4-carboxamide moiety. The thiazolo-triazole system is known for its electron-rich environment, enabling π-π stacking and hydrogen bonding, while the 3-methoxyphenyl group may enhance lipophilicity and receptor affinity . The piperidine-carboxamide moiety contributes to solubility and structural rigidity, often critical for bioavailability .
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(13-4-3-5-14(10-13)27-2)23-8-6-12(7-9-23)17(20)25/h3-5,10,12,15,26H,6-9H2,1-2H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSITFMRJGSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to a class of molecules known as thiazolo[3,2-b][1,2,4]triazole derivatives
Mode of Action
It is known that the compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which suggests that it may interact with its targets in a similar manner to other thiazolo[3,2-b][1,2,4]triazole derivatives
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their biological activity, suggesting that they may affect various biochemical pathways
Result of Action
Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their biological activity, suggesting that they may have various molecular and cellular effects
Biological Activity
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazolotriazole core and a piperidine ring, suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H22N4O2S
- CAS Number : 869344-64-9
- IUPAC Name : this compound
The thiazolotriazole core contributes to the compound's stability and reactivity, allowing it to interact effectively with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The thiazolotriazole core can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
- Receptor Modulation : The piperidine moiety enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related thiazolotriazole derivatives showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Several investigations have highlighted the anticancer potential of thiazolotriazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle proteins . The unique structural features of the compound may enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. Research indicates that thiazolotriazoles can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses . This suggests a potential role in treating chronic inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM; involved caspase pathway activation. |
| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels in vitro by over 30% at concentrations of 50 µM. |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocyclic Diversity :
- The target compound’s thiazolo-triazole core distinguishes it from pyrimidine-based (e.g., Compound 6 ) or pyrazole-containing analogs (e.g., ). Thiazolo-triazole systems may offer enhanced metabolic stability compared to pyrimidines due to reduced susceptibility to oxidative degradation.
- Triazolo-thiadiazoles share a triazole moiety but incorporate a thiadiazole ring, which may alter electronic properties and target selectivity.
Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with 4-substituted aryl groups (e.g., 4-chlorophenyl in Compound 12 ). Meta-substitution may influence steric interactions with biological targets compared to para-substituted analogs. Carboxamide vs. Carboxylate/Cyano: The piperidine-4-carboxamide in the target compound likely improves solubility over cyano (Compound 6 ) or ester groups ( ).
Biological Activity: Docking studies on Compound 9c revealed interactions with active sites, suggesting the acetamide linker and bromophenyl group enhance binding affinity. The target compound’s hydroxy and methoxyphenyl groups may similarly modulate hydrogen bonding and hydrophobic interactions.
Pharmacokinetic Considerations
- The piperidine-carboxamide group in the target compound and may enhance blood-brain barrier penetration compared to esterified analogs ( ).
- Methoxy groups generally improve metabolic stability by resisting oxidation, contrasting with chloro or bromo substituents (e.g., Compound 9c ), which may prolong half-life but increase toxicity risks.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo-triazole hybrid system is typically synthesized via cyclocondensation of thioamide precursors with hydrazine derivatives under acidic conditions. For example, coupling 2-aminothiazole with triazole-forming agents (e.g., hydrazine hydrate) in ethanol at reflux (80–90°C) generates the fused heterocycle. Subsequent functionalization with a 3-methoxyphenyl group involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the electrophilic intermediate . Purification often requires column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for verifying the connectivity of the thiazolo-triazole, piperidine, and aryl moieties. Mass spectrometry (ESI-TOF or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies key functional groups like the hydroxythiazole (–OH stretch at ~3200 cm⁻¹) and carboxamide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, resolves stereochemical ambiguities in the piperidine-carboxamide moiety .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) for analogs with varying aryl substituents?
- Methodological Answer : Contradictions often arise from differences in substituent electronic effects (e.g., 3-methoxy vs. 4-methoxy). Systematic SAR studies should:
- Compare analogs synthesized via identical routes to isolate substituent effects.
- Use computational tools (e.g., Hammett σ constants) to correlate electronic properties with bioactivity.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Example : A 3-methoxyphenyl analog may show enhanced kinase inhibition compared to 4-methoxy due to improved hydrophobic interactions in the ATP-binding pocket .
Q. What experimental and computational approaches are optimal for elucidating the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the hydroxy-thiazole and π-π stacking with the triazole ring.
- Molecular dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability.
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to determine inhibition modality (competitive/uncompetitive).
- Proteomics : SILAC-based profiling to identify off-target effects in cellular models .
Q. How can researchers optimize the synthetic yield of the carboxamide-piperidine moiety?
- Methodological Answer : Key steps include:
- Activation of carboxylic acid : Use HATU or EDC/HOBt for efficient coupling with piperidine.
- Solvent optimization : DMF or DCM for improved solubility of intermediates.
- Temperature control : Maintain 0–5°C during carbodiimide-mediated coupling to minimize racemization.
- Workup : Extract unreacted reagents with saturated NaHCO₃ and brine, followed by recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
